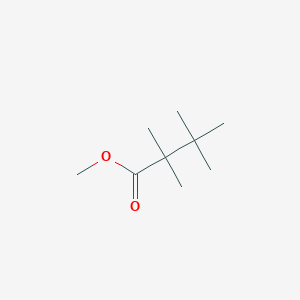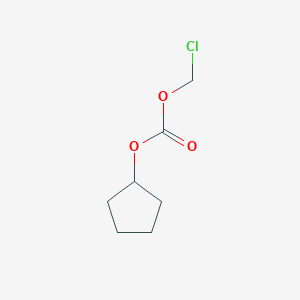
Chloromethyl cyclopentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl cyclopentyl carbonate is an organic compound characterized by a cyclopentane ring bonded to a chloromethyl group and a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl cyclopentyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with phosgene in the presence of a base to form cyclopentyl chloroformate, which is then reacted with methanol to produce this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl cyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted cyclopentyl carbonates with various functional groups.
Hydrolysis: Major products are cyclopentanol and carbon dioxide.
Oxidation and Reduction: Products include cyclopentanone (oxidation) and cyclopentanol (reduction).
Applications De Recherche Scientifique
Chloromethyl cyclopentyl carbonate has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the production of polymers and advanced materials with specific properties.
Green Chemistry: Employed in environmentally friendly synthesis processes due to its relatively low toxicity and biodegradability.
Mécanisme D'action
The mechanism of action of chloromethyl cyclopentyl carbonate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and forming alcohols. These reactions are facilitated by the molecular structure and electronic properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl methyl carbonate: Similar structure but lacks the chloromethyl group.
Cyclopentyl chloroformate: Contains a chloroformate group instead of a carbonate ester.
Cyclopentyl acetate: An ester with an acetate group instead of a carbonate ester.
Uniqueness
Chloromethyl cyclopentyl carbonate is unique due to the presence of both a chloromethyl group and a carbonate ester, which confer distinct reactivity and versatility in chemical reactions. This combination makes it valuable in various applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
51942-26-8 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
chloromethyl cyclopentyl carbonate |
InChI |
InChI=1S/C7H11ClO3/c8-5-10-7(9)11-6-3-1-2-4-6/h6H,1-5H2 |
Clé InChI |
ARHAAELLIYFIRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


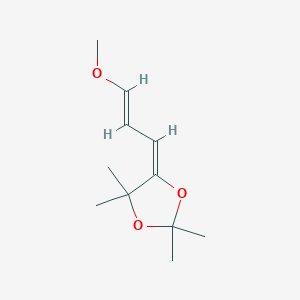



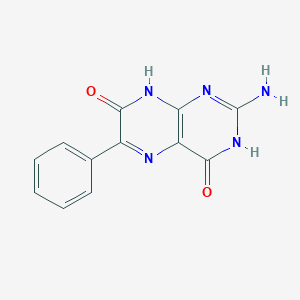
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
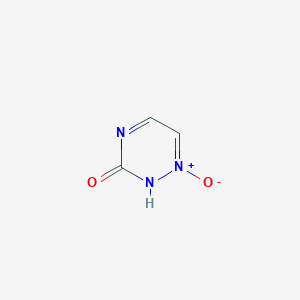

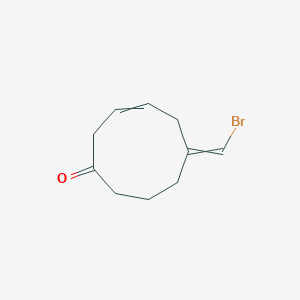
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
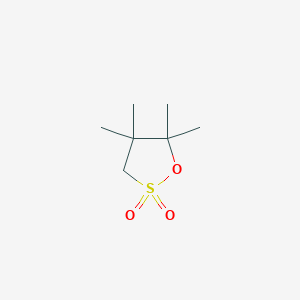
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

